2-(2-methylphenoxy)ethylamine

Beschreibung

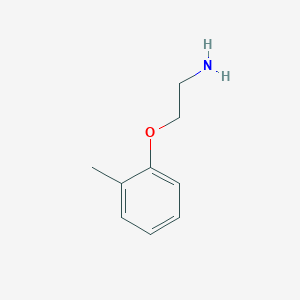

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUDCFZHJXQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067226 | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-60-8 | |

| Record name | 2-(2-Methylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-methylphenoxy)ethylamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(2-methylphenoxy)ethylamine (CAS No: 26583-60-8), a versatile phenoxyethylamine derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthetic protocols, reactivity, and key applications of this compound, grounding all claims in authoritative data.

Compound Identification and Molecular Structure

2-(2-methylphenoxy)ethylamine is an organic compound featuring a primary amine linked via an ethyl bridge to a 2-methylphenyl (o-cresyl) ether. This unique arrangement of functional groups—a primary amine, an ether linkage, and a substituted aromatic ring—imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| Chemical Name | 2-(2-methylphenoxy)ethylamine | [1][2] |

| CAS Number | 26583-60-8 | [3][4][5] |

| Molecular Formula | C₉H₁₃NO | [3][5] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| InChI Key | DXYUDCFZHJXQQR-UHFFFAOYSA-N | [3][4] |

The structural formula, depicted below, highlights the key functional moieties that dictate its chemical behavior.

Caption: Chemical Structure of 2-(2-methylphenoxy)ethylamine.

Physicochemical Properties

Precise experimental data for 2-(2-methylphenoxy)ethylamine is not widely published. However, based on available supplier information and data from structurally analogous compounds such as 2-(2-methoxyphenoxy)ethylamine, we can establish a reliable profile.

| Property | Value / Observation | Notes and References |

| Appearance | Solid | The compound is listed as a solid at room temperature.[4] |

| Boiling Point | Estimated > 200 °C | Data for the analogous 2-(2-methoxyphenoxy)ethylamine varies, with one source citing 98°C at 0.4 mmHg and another ~275-280°C at atmospheric pressure. Due to the similar molecular weight, a high boiling point is expected.[6][7] |

| Solubility | Estimated to be slightly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone). | The primary amine allows for hydrogen bonding with water, but the aromatic ring reduces overall aqueous solubility. This profile is typical for phenoxyethylamines.[6] |

| pKa | Estimated ~8.5 - 9.5 | The pKa of the conjugate acid (R-NH₃⁺) is predicted based on the primary amine group. The analogous 2-(2-methoxyphenoxy)ethylamine has a predicted pKa of 8.55.[7] |

Synthesis and Purification

The synthesis of 2-(2-methylphenoxy)ethylamine is most commonly achieved via a Williamson ether synthesis, a robust and well-understood method for forming aryl ethers. The causality behind this choice is its reliability and the ready availability of the precursors.

The overall synthetic pathway involves the nucleophilic attack of the 2-methylphenoxide ion on an ethylamine synthon bearing a suitable leaving group.

Caption: General workflow for the synthesis of 2-(2-methylphenoxy)ethylamine.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system; successful ether formation (Step 2) is confirmed by the change in solubility upon basic workup (Step 3), and purity is confirmed by distillation and subsequent spectroscopic analysis.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Causality: Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. K₂CO₃ is a suitable base for deprotonating the phenol without introducing water.[1]

-

-

Phenoxide Formation: Heat the mixture to 80-90 °C with stirring under a nitrogen atmosphere for 1 hour to ensure complete formation of the potassium 2-methylphenoxide.

-

Nucleophilic Substitution: Add 2-chloroethylamine hydrochloride (1.1 eq) to the reaction mixture portion-wise. Maintain the temperature and continue stirring for 12-24 hours.

-

Causality: The hydrochloride salt is used for stability; the excess base in the reaction neutralizes the HCl and frees the amine for reaction. The reaction proceeds via an Sₙ2 mechanism.[1]

-

-

Reaction Quench and Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. The product will be in the aqueous layer as the ammonium salt.

-

Basification and Extraction: Add 2M sodium hydroxide (NaOH) solution until the pH is >12. This deprotonates the amine, making it soluble in organic solvents. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield 2-(2-methylphenoxy)ethylamine as a pure substance.

Spectroscopic and Structural Characterization

While public spectral data is scarce, the structure of 2-(2-methylphenoxy)ethylamine allows for a confident prediction of its key spectroscopic features. This predictive analysis is a cornerstone of structural elucidation for novel or uncommon compounds.

Caption: Correlation of structural fragments to expected spectroscopic signals.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: A complex multiplet pattern between 6.8-7.2 ppm, integrating to 4 protons.

-

Ether Methylene Protons (-OCH₂-): A triplet around 4.0 ppm, deshielded by the adjacent electronegative oxygen atom.

-

Amine Methylene Protons (-CH₂N-): A triplet around 3.0 ppm.

-

Aryl Methyl Protons (-CH₃): A sharp singlet around 2.2 ppm, integrating to 3 protons.

-

Amine Protons (-NH₂): A broad singlet that can vary in chemical shift and is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR should display 9 distinct signals, corresponding to the 9 inequivalent carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.

-

N-H Stretch: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, confirming the presence of a primary amine (-NH₂).[3]

-

C-O Stretch: A strong, prominent band around 1250 cm⁻¹ is indicative of the aryl ether linkage.[3]

-

Aromatic C-H and C=C Stretches: Signals will appear around 3030 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry should show a molecular ion peak (M⁺) at an m/z of 151, corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The reactivity of 2-(2-methylphenoxy)ethylamine is dominated by its primary amine group, which serves as a versatile handle for further chemical modification.

-

Acylation: The primary amine readily reacts with acyl chlorides or carboxylic acids (often with coupling agents like DCC or EDC) to form stable amide derivatives.[3] This reaction is fundamental to its use as a building block in synthesizing more complex molecules.

-

Ligand Formation: The presence of both a nitrogen atom (amine) and an oxygen atom (ether) makes the molecule a potential bidentate ligand, capable of coordinating with metal ions. This property can be exploited in the fields of catalysis and inorganic chemistry.[3]

Applications in Research and Development

Phenoxyethylamine derivatives are well-established as critical intermediates in the pharmaceutical industry.[3] While specific applications for the 2-methyl derivative are less documented, its structural similarity to other key intermediates provides a strong indication of its potential.

-

Pharmaceutical Intermediate: The analogous compound, 2-(2-methoxyphenoxy)ethylamine, is a key intermediate in the synthesis of carvedilol, a widely used medication for treating heart conditions.[8] By analogy, 2-(2-methylphenoxy)ethylamine serves as a valuable building block for creating libraries of novel compounds for drug discovery programs.

-

Agricultural Science: This compound has been identified as an effective inhibitor of lycopene cyclase, a critical enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to a "bleaching" effect, making it a compound of interest for herbicidal research and for studying photosynthetic processes.[3]

Caption: Role as a building block in a hypothetical API synthesis.

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), 2-(2-methylphenoxy)ethylamine is classified as hazardous. Adherence to strict safety protocols is mandatory.

-

Hazard Classification:

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

This product is intended for research purposes only and is not for human or veterinary use.[3]

References

-

Methylamine Supplier. (n.d.). 2-(2-Methoxy Phenoxy) Ethylamine HCl. Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(2-Methylphenoxy)ethylamine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2. 13 C NMR spectrum of compound 2. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Ethoxyphenoxy)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

Applichem. (n.d.). 2-(2-Methylphenoxy)ethylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Fluorophenyl)ethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-(2-Methylphenoxy)ethanamine AldrichCPR 26583-60-8 [sigmaaldrich.com]

- 5. appchemical.com [appchemical.com]

- 6. 2-(2-Methoxyphenoxy)Ethylamine: Properties, Uses, Safety, Synthesis & Supplier China | Buy High Purity 2-(2-Methoxyphenoxy)Ethylamine Online [nj-finechem.com]

- 7. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 8. 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE) Manufacturer in Ankleshwar [nigamfinechem.co.in]

2-(2-methylphenoxy)ethylamine CAS number 26583-60-8

An In-depth Technical Guide to 2-(2-methylphenoxy)ethylamine (CAS: 26583-60-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-methylphenoxy)ethylamine, a versatile chemical intermediate. It delves into its synthesis, analytical characterization, chemical reactivity, and known applications, offering field-proven insights for its use in research and development.

Introduction

2-(2-methylphenoxy)ethylamine, identified by CAS number 26583-60-8, is an organic compound featuring a primary amine and an ether linkage. Its structure consists of a 2-methylphenoxy group (also known as an o-tolyloxy group) connected to an ethylamine moiety.[1] This arrangement of functional groups makes it a valuable building block in organic synthesis, particularly as an intermediate for creating more complex molecules. While phenoxyethylamine derivatives are widely recognized as key precursors in the pharmaceutical industry for preparing active pharmaceutical ingredients (APIs), 2-(2-methylphenoxy)ethylamine has also garnered specific interest in agricultural research for its herbicidal properties.[1] This dual relevance makes a thorough understanding of its chemical and physical characteristics essential for professionals in both drug discovery and agrochemical development.

Physicochemical and Structural Properties

The fundamental properties of 2-(2-methylphenoxy)ethylamine are summarized below. These identifiers are crucial for accurate substance identification, literature searches, and regulatory compliance.

| Property | Value | Reference |

| CAS Number | 26583-60-8 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | 2-(2-methylphenoxy)ethan-1-amine | |

| Synonyms | 2-(2-Methylphenoxy)ethylamine, 2-o-Tolyloxy-ethylamine | |

| InChI Key | DXYUDCFZHJXQQR-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=CC=C1OCCN | |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% | [1] |

Synthesis and Purification

The principal route for synthesizing 2-(2-methylphenoxy)ethylamine is a variation of the Williamson ether synthesis, which is a robust and well-established method for forming ether linkages.

Synthetic Pathway Overview

The synthesis involves the reaction of 2-methylphenol (o-cresol) with a suitable ethylamine synthon, typically a 2-haloethylamine such as 2-chloroethylamine or 2-bromoethylamine.[1] The reaction is performed in the presence of a base to deprotonate the phenolic hydroxyl group, converting it into a more potent nucleophile (a phenoxide).[1] This phenoxide then displaces the halide from the ethylamine derivative in a nucleophilic substitution reaction (Sₙ2) to form the desired ether bond.

Caption: General workflow for the synthesis of 2-(2-methylphenoxy)ethylamine.

Detailed Experimental Protocol

The following protocol is a representative example based on the widely described Williamson ether synthesis methodology for this class of compounds.[1]

Materials:

-

2-Methylphenol (o-cresol)

-

2-Chloroethylamine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylphenol (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent such as acetone or DMF.

-

Addition of Amine: Add 2-chloroethylamine hydrochloride (1.1 eq) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water. To remove any unreacted phenol, wash the organic layer with a dilute NaOH solution, followed by a water wash and then a brine wash.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity (≥95%).

Causality Note: The use of a base like potassium carbonate is critical; it deprotonates the phenol, which is not nucleophilic enough on its own to displace the halide.[1] Using the hydrochloride salt of the haloamine is common for stability, and the base neutralizes the HCl released in addition to activating the phenol.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and purity assessment of 2-(2-methylphenoxy)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.[1]

-

¹H NMR: The proton NMR spectrum would confirm the presence of all key structural elements. Expected signals include:

-

A singlet for the methyl group (-CH₃) protons on the aromatic ring.

-

Multiplets in the aromatic region corresponding to the four protons on the benzene ring.

-

Two triplets corresponding to the two methylene groups (-O-CH₂-CH₂-N-), showing characteristic coupling to each other.

-

A broad singlet for the primary amine (-NH₂) protons, which may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule, confirming the overall carbon framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1] The IR spectrum of 2-(2-methylphenoxy)ethylamine is expected to show the following characteristic absorption bands:

-

N-H Stretch: Two sharp bands in the region of 3300-3500 cm⁻¹, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine.[1]

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption band typically in the 1200-1250 cm⁻¹ region, confirming the aryl-alkyl ether linkage.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(2-methylphenoxy)ethylamine, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 151, corresponding to the molecular weight. Key fragmentation pathways would likely involve cleavage of the C-C bond beta to the nitrogen atom and cleavage of the ether bond.

Chemical Reactivity and Applications

The utility of 2-(2-methylphenoxy)ethylamine stems from the reactivity of its primary amine and its potential as a scaffold for building larger, more complex molecules.

Reactions of the Primary Amine

The primary amine is a versatile functional group that readily undergoes various chemical transformations. A key reaction is acylation with acyl chlorides or carboxylic acids to form amides.[1] This reaction is fundamental for creating a wide array of derivatives.

Caption: Acylation of 2-(2-methylphenoxy)ethylamine to form an amide derivative.

Potential as a Pharmaceutical Intermediate

The 2-(2-alkoxyphenoxy)ethylamine scaffold is a well-established intermediate in cardiovascular medicine.[1] Specifically, the structurally similar compound 2-(2-methoxyphenoxy)ethylamine is a key precursor in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 adrenergic blocker used to treat heart failure and hypertension.[1][2] This established synthetic pathway strongly suggests that 2-(2-methylphenoxy)ethylamine could serve as a valuable starting material for the synthesis of Carvedilol analogues, allowing researchers to explore how methyl substitution in place of the methoxy group affects biological activity.

Herbicidal Activity

In agricultural science, 2-(2-methylphenoxy)ethylamine has been identified as an effective inhibitor of lycopene cyclase.[1] This enzyme is crucial in the carotenoid biosynthesis pathway in plants, responsible for converting linear lycopene into β-carotene.

-

Mechanism of Action: By inhibiting lycopene cyclase, the compound causes a buildup of lycopene and prevents the formation of β-carotene. This disruption of pigment biosynthesis leads to a "bleaching" effect in the plant. Furthermore, this interference compromises the turnover of the D1 protein in Photosystem II, impairing photosynthesis, particularly in high-light conditions.[1]

Caption: Mechanism of action for the herbicidal activity of the title compound.

Safety and Handling

Proper handling of 2-(2-methylphenoxy)ethylamine is essential in a research setting. The compound is classified with the GHS07 pictogram, indicating it can be an irritant or acutely toxic.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: The compound should be stored in a dark place, under an inert atmosphere, at room temperature to ensure stability.[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.

Conclusion

2-(2-methylphenoxy)ethylamine is a compound of significant interest due to its dual applicability as a synthetic intermediate in pharmaceutical research and as a bioactive molecule in agrochemical studies. Its synthesis is straightforward via Williamson ether synthesis, and its structure can be reliably confirmed using standard analytical techniques. The reactivity of its primary amine allows for extensive derivatization, making it a versatile platform for developing novel compounds, such as analogues of established drugs like Carvedilol. Its demonstrated role as a lycopene cyclase inhibitor provides a clear mechanism for its herbicidal activity. Adherence to proper safety and handling protocols is necessary to mitigate the risks associated with its use.

References

Sources

A-Z Guide to the Synthesis of 2-(2-Methylphenoxy)ethylamine from o-Cresol

An In-depth Technical Guide for Chemical Research and Development

This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway for producing 2-(2-methylphenoxy)ethylamine, a valuable building block in pharmaceutical and agrochemical research.[1] Starting from the readily available precursor o-cresol, this document details a two-step synthesis, offering insights into reaction mechanisms, detailed experimental protocols, and optimization strategies suitable for laboratory and scale-up applications.

The core of this synthesis is a logical and well-established sequence: an initial Williamson ether synthesis to construct the phenoxyacetonitrile intermediate, followed by a powerful reduction of the nitrile moiety to yield the target primary amine. Each stage is discussed with an emphasis on the causality behind procedural choices, ensuring both scientific integrity and practical reproducibility.

Overall Synthetic Strategy

The transformation of o-cresol into 2-(2-methylphenoxy)ethylamine is efficiently achieved in two distinct chemical operations. This strategy is predicated on forming the ether linkage first, followed by the conversion of a stable nitrile intermediate into the desired ethylamine.

-

Step 1: O-Alkylation via Williamson Ether Synthesis. o-Cresol is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then displaces a halide from a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in a classic SN2 reaction to yield the intermediate, 2-(2-methylphenoxy)acetonitrile.[1][2][3]

-

Step 2: Nitrile Reduction. The nitrile group of the intermediate is reduced to a primary amine using a potent hydride reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), to afford the final product, 2-(2-methylphenoxy)ethylamine.[4][5][6]

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of 2-(2-Methylphenoxy)acetonitrile

This initial step focuses on the formation of the critical C-O ether bond. The Williamson ether synthesis is a time-honored and highly effective method for this purpose, demonstrating broad scope and reliability.[2][3]

Principle and Mechanistic Insight

The reaction proceeds via an SN2 mechanism.[2] Phenols, including o-cresol, are sufficiently acidic to be deprotonated by moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[1][7] The resulting phenoxide anion is an excellent nucleophile. Chloroacetonitrile or bromoacetonitrile serves as the electrophile. The primary carbon of the haloacetonitrile is susceptible to backside attack by the phenoxide, leading to the displacement of the halide and the formation of the new ether linkage.

Causality of Reagent Selection:

-

Base: Potassium carbonate is often preferred over sodium hydroxide in solvents like acetone or acetonitrile. It is less harsh, easier to handle, and minimizes potential side reactions like hydrolysis of the haloacetonitrile.

-

Solvent: A polar aprotic solvent such as acetone or acetonitrile is ideal. These solvents effectively dissolve the reactants but do not participate in the reaction, facilitating the SN2 mechanism.

-

Electrophile: Both chloroacetonitrile and bromoacetonitrile are effective. Bromoacetonitrile is more reactive but also more expensive and lachrymatory. Chloroacetonitrile is a cost-effective and suitable choice for this synthesis.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (10-15 volumes).

-

Reaction Initiation: Stir the suspension vigorously. Add chloroacetonitrile (1.1 eq.) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain this temperature for 6-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the salts with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 2-(2-methylphenoxy)acetonitrile.

-

Purification (Optional): While the crude product is often of sufficient purity for the next step, it can be further purified by vacuum distillation if necessary.

Data Summary: O-Alkylation

| Reagent/Parameter | Molar Ratio (eq.) | Quantity (for 10.8 g o-cresol) | Role |

| o-Cresol | 1.0 | 10.8 g (0.1 mol) | Starting Material |

| Potassium Carbonate | 1.5 | 20.7 g (0.15 mol) | Base |

| Chloroacetonitrile | 1.1 | 8.3 g (0.11 mol) | Alkylating Agent |

| Acetone | - | 150 mL | Solvent |

| Reaction Conditions | |||

| Temperature | - | Reflux (~56 °C) | - |

| Time | - | 6-12 hours | - |

| Expected Outcome | |||

| Product | - | 2-(2-methylphenoxy)acetonitrile | Intermediate |

| Theoretical Yield | - | 14.7 g (0.1 mol) | - |

| Typical Yield | - | 85-95% | - |

Part 2: Reduction to 2-(2-Methylphenoxy)ethylamine

The conversion of the nitrile functional group into a primary amine is a pivotal transformation. Lithium Aluminum Hydride (LiAlH₄ or LAH) is an exceptionally powerful and effective reagent for this purpose, capable of reducing nitriles to amines in high yield.[5][6][8]

Principle and Mechanistic Insight

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of hydride ions (H⁻) from the [AlH₄]⁻ complex.[8] The mechanism proceeds in two stages:

-

The first hydride attacks the electrophilic carbon of the nitrile, breaking the C≡N pi bond and forming an intermediate imine anion complexed to aluminum.[8]

-

A second hydride attacks the imine carbon, which is then protonated during the aqueous work-up to yield the primary amine.[8]

Causality of Reagent and Solvent Selection:

-

Reducing Agent: LiAlH₄ is a strong, non-selective reducing agent.[6] While alternatives like catalytic hydrogenation exist, LiAlH₄ is highly efficient for this specific transformation on a laboratory scale.[4] However, its high reactivity necessitates careful handling and anhydrous conditions.[5]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory.[5] These solvents are inert to LiAlH₄ and effectively solvate the reagent. THF is often preferred due to its higher boiling point and better solvating properties.[5]

Safety Precautions

Lithium Aluminum Hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents to release flammable hydrogen gas. [5] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is essential.

Detailed Experimental Protocol

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) and cool the mixture to 0°C in an ice bath.[4]

-

Addition of Intermediate: Dissolve the 2-(2-methylphenoxy)acetonitrile (1.0 eq.) in anhydrous THF (5 volumes) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

-

Quenching (Fieser Method): Cool the reaction mixture back to 0°C. EXTREME CAUTION is required for this step. Slowly and sequentially add:

-

Water (X mL)

-

15% aqueous NaOH solution (X mL)

-

Water (3X mL) (Where X = grams of LiAlH₄ used).[4] This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-methylphenoxy)ethylamine. The product can be further purified by vacuum distillation to obtain a clear, colorless oil.

Data Summary: Nitrile Reduction

| Reagent/Parameter | Molar Ratio (eq.) | Quantity (for 14.7 g Intermediate) | Role |

| 2-(2-methylphenoxy)acetonitrile | 1.0 | 14.7 g (0.1 mol) | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | 5.7 g (0.15 mol) | Reducing Agent |

| Anhydrous THF | - | ~150 mL | Solvent |

| Reaction Conditions | |||

| Temperature | - | 0°C to Room Temp. | - |

| Time | - | 4-6 hours | - |

| Atmosphere | - | Inert (N₂ or Ar) | - |

| Expected Outcome | |||

| Product | - | 2-(2-methylphenoxy)ethylamine | Final Product |

| Theoretical Yield | - | 15.1 g (0.1 mol) | - |

| Typical Yield | - | 75-90% | - |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 2-(2-methylphenoxy)ethylamine from o-cresol is a reliable and high-yielding process when executed with precision. The two-step sequence, leveraging a Williamson ether synthesis followed by a LiAlH₄ reduction, provides a straightforward route to this important chemical intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this target molecule for application in drug development and scientific discovery.

References

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

- Google Patents. (2021). CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Reis, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

- Google Patents. (2005). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

-

LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

-

MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]

- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. adichemistry.com [adichemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-(2-Methylphenoxy)ethylamine: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenoxy)ethylamine, also known as ortho-methylphenoxyethylamine, is an organic compound with the chemical formula C9H13NO.[1][2] This molecule holds significance in various scientific domains, including medicinal chemistry and agricultural research, primarily due to its structural motifs which can be found in pharmacologically active compounds and herbicides.[1] This guide provides a comprehensive technical overview of its molecular structure, spectroscopic characterization, synthesis, and chemical reactivity, designed to equip researchers with the foundational knowledge required for its application and further development.

Molecular Structure and Physicochemical Properties

2-(2-Methylphenoxy)ethylamine is characterized by a central phenoxy ring with a methyl group at the ortho position, connected to an ethylamine side chain via an ether linkage. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 26583-60-8 | [1] |

| Molecular Formula | C9H13NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Typically a liquid | [3] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [1] |

The presence of the primary amine group makes the molecule basic, while the aromatic ring and the ether linkage contribute to its overall lipophilicity. The ortho-methyl group introduces steric hindrance and alters the electronic properties of the phenyl ring, which can influence its interaction with biological targets.

Visualizing the Molecular Architecture

A clear understanding of the three-dimensional arrangement of atoms is crucial for predicting reactivity and designing derivatives. The following diagram, generated using the DOT language, illustrates the connectivity of 2-(2-methylphenoxy)ethylamine.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(2-methylphenoxy)ethylamine

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the biological activities of 2-(2-methylphenoxy)ethylamine. While direct, extensive research on this specific molecule is emerging, its structural motifs are present in a variety of bioactive compounds. This document will synthesize the current, established knowledge and, more importantly, provide a forward-looking perspective on its potential pharmacological applications. By examining its known herbicidal action and drawing logical parallels from structurally related phenoxyethylamine and 2-phenethylamine analogues, we will lay out a scientifically-grounded roadmap for future investigation. This guide is designed not merely to inform, but to inspire and direct the next phase of research into this promising compound.

Molecular Profile and Synthetic Accessibility

2-(2-methylphenoxy)ethylamine is an organic compound with the molecular formula C9H13NO.[1] It belongs to the phenoxyethylamine class of compounds, characterized by a phenoxy group linked via an ethylamine side chain. The presence of the primary amine and the ether linkage makes it a versatile intermediate for the synthesis of more complex molecules.[1]

The synthesis of 2-(2-methylphenoxy)ethylamine is typically achieved through the reaction of 2-methylphenol (o-cresol) with a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine, in the presence of a base.[1] This straightforward synthetic route allows for the production of various derivatives, enabling structure-activity relationship (SAR) studies. The primary amine is particularly reactive and can undergo acylation and other modifications to generate a library of related compounds for screening.[1]

Established Biological Activity: Herbicidal Action

A significant body of research has identified 2-(2-methylphenoxy)ethylamine as a potent herbicide.[1] Its mechanism of action is well-characterized and targets a crucial pathway in plant biology.

Mechanism of Action: Inhibition of Lycopene Cyclase

2-(2-methylphenoxy)ethylamine functions as an inhibitor of lycopene cyclase, a key enzyme in the carotenoid biosynthesis pathway.[1] This enzyme is responsible for the cyclization of lycopene to form β-carotene, a vital pigment for photosynthesis and photoprotection.

-

Enzyme Inhibition: By blocking lycopene cyclase, the compound leads to an accumulation of lycopene.[1]

-

Phenotypic Effect: This accumulation disrupts the normal pigment balance in the plant, resulting in a characteristic "bleaching" effect.[1]

-

Downstream Consequences: The impairment of β-carotene biosynthesis also interferes with the turnover of the D1 protein in Photosystem II (PSII), compromising the plant's photosynthetic capabilities, especially under high-light conditions.[1]

This dual mode of action, affecting both pigment biosynthesis and photosynthetic electron transport, makes it an effective herbicidal agent.[1]

Signaling Pathway: Carotenoid Biosynthesis

Caption: Inhibition of Lycopene Cyclase by 2-(2-methylphenoxy)ethylamine.

Hypothesized Pharmacological Activity in Mammalian Systems

The phenoxyethylamine scaffold is a common feature in many pharmacologically active compounds. The structural similarity of 2-(2-methylphenoxy)ethylamine to known drugs and bioactive molecules suggests a potential for interaction with mammalian biological targets.

Rationale for Investigation: Structural Analogs

-

2-(2-methoxyphenoxy)ethylamine: This closely related analog is a key intermediate in the synthesis of carvedilol and tamsulosin .[2][3][4] Carvedilol is a non-selective beta-adrenergic receptor blocker and alpha-1 adrenergic receptor blocker used to treat heart failure and high blood pressure. Tamsulosin is an alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia. This strongly suggests that the 2-(2-methylphenoxy)ethylamine core could interact with adrenergic receptors .

-

2-Phenethylamine Core: The broader 2-phenethylamine class of compounds is well-known for its diverse biological activities, targeting a range of receptors and enzymes, including:

Based on these structural parallels, we can hypothesize that 2-(2-methylphenoxy)ethylamine may exhibit activity at adrenergic receptors and potentially other targets associated with the 2-phenethylamine scaffold.

Proposed Experimental Workflows for Pharmacological Characterization

To investigate the hypothesized biological activities, a systematic, multi-tiered approach is recommended. The following protocols provide a framework for the initial characterization of 2-(2-methylphenoxy)ethylamine.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to determine if the compound binds to the hypothesized receptors. Radioligand binding assays are a robust method for this purpose.

Objective: To determine the binding affinity (Ki) of 2-(2-methylphenoxy)ethylamine for a panel of adrenergic receptors (α1, α2, β1, β2, β3).

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Cell Membranes:

-

Culture cell lines expressing the specific adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with the human β2-adrenergic receptor).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors) to each well.

-

Add increasing concentrations of the test compound, 2-(2-methylphenoxy)ethylamine (e.g., from 10^-10 M to 10^-4 M).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled antagonist, e.g., propranolol).

-

Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Receptor Subtype | Radioligand | Non-labeled Antagonist | Test Compound Ki (nM) |

| α1A | [3H]-Prazosin | Prazosin | TBD |

| α2A | [3H]-Rauwolscine | Yohimbine | TBD |

| β1 | [3H]-CGP 12177 | Propranolol | TBD |

| β2 | [3H]-Dihydroalprenolol | Propranolol | TBD |

Tier 2: In Vitro Functional Assays

If significant binding is observed, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Objective: To characterize the functional activity of 2-(2-methylphenoxy)ethylamine at adrenergic receptors.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Culture and Plating:

-

Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells expressing the human β2-adrenergic receptor).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Agonist Mode: Add increasing concentrations of 2-(2-methylphenoxy)ethylamine and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a known agonist (e.g., isoproterenol) as a positive control.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of 2-(2-methylphenoxy)ethylamine for a short period (e.g., 15 minutes). Then, add a constant concentration of a known agonist (at its EC80) and incubate for a further 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. Calculate the antagonist affinity (Kb) using the Gaddum or Schild equation.

-

Caption: Workflow for In Vitro Functional Characterization.

Tier 3: In Vivo Pharmacological Studies

Should in vitro studies reveal significant and potent activity, preliminary in vivo studies would be warranted to assess the compound's effects in a whole-organism context.

Objective: To evaluate the in vivo effects of 2-(2-methylphenoxy)ethylamine on cardiovascular parameters in a rodent model.

Experimental Protocol: Telemetry in Rodents

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Implantation: Surgically implant telemetry transmitters capable of measuring blood pressure, heart rate, and activity. Allow for a recovery period of at least one week.

-

Dosing and Monitoring:

-

Administer 2-(2-methylphenoxy)ethylamine via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses.

-

Include a vehicle control group.

-

Continuously monitor cardiovascular parameters for 24 hours post-dose.

-

-

Data Analysis:

-

Analyze the changes in mean arterial pressure, heart rate, and locomotor activity over time compared to the vehicle control.

-

Determine the dose-response relationship for any observed effects.

-

Potential for Antimicrobial and Anti-inflammatory Activity

While the primary hypothesis revolves around neurological and cardiovascular targets, the phenoxyethylamine scaffold has also been explored for other therapeutic applications. Some derivatives have shown potential antimicrobial and anti-inflammatory activities.[1] However, it is crucial to note that these activities are highly dependent on the specific substitutions on the phenoxy ring and the amine.[1] Therefore, screening 2-(2-methylphenoxy)ethylamine in relevant antimicrobial and anti-inflammatory assays could be a secondary line of investigation.

Conclusion and Future Directions

2-(2-methylphenoxy)ethylamine is a compound with a known, well-defined herbicidal activity based on the inhibition of lycopene cyclase.[1] Its structural similarity to key pharmaceutical intermediates and the broader class of bioactive 2-phenethylamines provides a strong rationale for investigating its pharmacological potential in mammalian systems, particularly at adrenergic receptors.[2][3][4][5]

The experimental workflows detailed in this guide offer a systematic approach to characterizing its binding affinity, functional activity, and in vivo effects. The results of these studies will be instrumental in determining if 2-(2-methylphenoxy)ethylamine or its derivatives hold promise as novel therapeutic agents. Future research should also focus on comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its drug-like properties. The journey from a known herbicide to a potential pharmaceutical lead is a challenging but potentially rewarding one, and the insights provided herein are intended to guide the initial steps of that journey.

References

- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)

-

2-(2-Methoxyphenoxy)ethylamine - Pharos. [Link]

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

-

2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem. [Link]

-

2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. [Link]

-

2-(2-Methoxphenoxyl)Ethylamine - Methylamine Supplier. [Link]

-

2-(2-Ethoxyphenoxy)ethylamine | C10H15NO2 | CID 5303042 - PubChem. [Link]

-

2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. [Link]

-

N-[2-[2-[6-(2-methylphenoxy)hexylamino]ethyldisulfanyl]ethyl]hexan-1-amine - PubChem. [Link]

-

Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PubMed Central. [Link]

-

amines as nucleophiles - Chemguide. [Link]

-

multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 4. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-methylphenoxy)ethylamine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the characterization of 2-(2-methylphenoxy)ethylamine, a molecule of significant interest due to its structural similarity to established pharmacologically active agents. While direct research on this specific compound is limited, its chemical architecture suggests a high probability of activity within the central nervous system. This document outlines a hypothesized mechanism of action based on its relationship to known drugs such as orphenadrine and its metabolite tofenacin. We present a structured, multi-tiered experimental plan designed to rigorously test these hypotheses, encompassing receptor binding assays, functional activity assessments, and downstream signaling pathway analysis. Detailed, field-proven protocols and data visualization frameworks are provided to guide researchers in uncovering the precise pharmacological profile of 2-(2-methylphenoxy)ethylamine.

Introduction and Structural Rationale

2-(2-methylphenoxy)ethylamine belongs to the phenoxyethylamine class of compounds, a scaffold present in numerous approved drugs with diverse pharmacological activities.[1] Its core structure is notably analogous to key metabolites of orphenadrine, a well-characterized muscle relaxant with anticholinergic and NMDA receptor antagonist properties.[2][3][4] Specifically, it shares a phenoxyethylamine moiety with tofenacin, the major active metabolite of orphenadrine, which has been identified as a serotonin-norepinephrine reuptake inhibitor.[5][6] This structural kinship provides a strong rationale for hypothesizing that 2-(2-methylphenoxy)ethylamine may exhibit a multi-target profile, potentially interacting with monoamine transporters and cholinergic receptors.

The broader family of phenoxyethylamine derivatives has been shown to interact with a range of G-protein coupled receptors (GPCRs) and transporters, including adrenergic, dopaminergic, and serotonergic systems.[1][7][8] Therefore, a comprehensive investigation into the mechanism of action of 2-(2-methylphenoxy)ethylamine is warranted to unlock its potential therapeutic applications.

Hypothesized Mechanism of Action

Based on the available structural-activity relationship data from related compounds, we propose a primary hypothesis that 2-(2-methylphenoxy)ethylamine functions as a modulator of monoaminergic and cholinergic systems. The key putative targets for initial investigation are:

-

Monoamine Transporters: Specifically, the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Inhibition of these transporters is a common mechanism for antidepressant and psychostimulant drugs.[9]

-

Muscarinic Acetylcholine Receptors (mAChRs): Given the anticholinergic properties of the structurally similar orphenadrine, it is plausible that 2-(2-methylphenoxy)ethylamine may act as an antagonist at one or more of the five muscarinic receptor subtypes (M1-M5).[3]

-

NMDA Receptors: Antagonism of the N-methyl-D-aspartate (NMDA) receptor is another facet of orphenadrine's activity that may be shared by the subject compound.[4]

The following sections detail a phased experimental approach to systematically test these hypotheses.

Phase I: Primary Target Identification via Receptor Binding Assays

The initial phase of investigation will focus on determining the binding affinity of 2-(2-methylphenoxy)ethylamine to the hypothesized molecular targets. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Ki).

Experimental Workflow: Radioligand Binding Assays

Caption: Workflow for Radioligand Binding Assays.

Detailed Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT)

-

Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human serotonin transporter (hSERT).

-

Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of assay buffer

-

25 µL of [³H]-Citalopram (a high-affinity SERT radioligand) at a final concentration of ~1 nM.

-

25 µL of 2-(2-methylphenoxy)ethylamine at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M.

-

100 µL of hSERT-expressing cell membranes (10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol should be adapted for each of the hypothesized targets using appropriate radioligands and cell lines.

Phase II: Functional Characterization of Confirmed Targets

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Monoamine Transporter Functional Assay: Neurotransmitter Uptake

A direct measure of transporter function is its ability to uptake its substrate neurotransmitter.

Experimental Workflow: Neurotransmitter Uptake Assay

Caption: Neurotransmitter Uptake Assay Workflow.

Muscarinic Receptor Functional Assay: Calcium Mobilization

M1, M3, and M5 muscarinic receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Detailed Protocol: Calcium Mobilization Assay for M1 Receptor

-

Cell Culture: Plate CHO cells stably expressing the human M1 muscarinic receptor in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to add varying concentrations of 2-(2-methylphenoxy)ethylamine to the wells.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a known M1 agonist (e.g., carbachol) at its EC₈₀ concentration.

-

Fluorescence Measurement: Monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: For agonist activity, calculate the EC₅₀ from the dose-response curve. For antagonist activity, calculate the IC₅₀ and determine the Schild pA₂ value to quantify the potency of the antagonism.

Phase III: Downstream Signaling Pathway Analysis

To further understand the cellular impact of receptor engagement, key downstream signaling pathways should be investigated. For monoamine transporters and G-protein coupled receptors, a common downstream effector is the mitogen-activated protein kinase (MAPK) pathway, often assessed by measuring the phosphorylation of ERK1/2.

Signaling Pathway: Hypothesized GPCR-Mediated ERK Activation

Sources

- 1. Phenoxyethylamine - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Orphenadrine - Wikipedia [en.wikipedia.org]

- 4. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tofenacin - Wikipedia [en.wikipedia.org]

- 6. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to the Structural Elucidation of 2-(2-Methylphenoxy)ethylamine

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-methylphenoxy)ethylamine. As a key synthetic intermediate in the pharmaceutical and agricultural industries, unequivocal structural confirmation of this compound is paramount.[1] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of its molecular structure. Standardized protocols for data acquisition are detailed, and expected spectral data are presented with in-depth interpretations. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the structural analysis of 2-(2-methylphenoxy)ethylamine and related phenoxyethylamine derivatives.

Introduction

2-(2-Methylphenoxy)ethylamine is an organic compound with significant utility in biochemical research and as a precursor for active pharmaceutical ingredients (APIs).[1] Its structure, comprising a substituted aromatic ring linked via an ether to an ethylamine side chain, presents a unique combination of functional groups. Accurate elucidation of this structure relies on a multi-faceted analytical approach where each spectroscopic technique provides complementary information. This guide synthesizes data from foundational spectroscopic principles to build a complete analytical profile of the molecule.

Table 1: Molecular Properties of 2-(2-Methylphenoxy)ethylamine

| Property | Value | Source |

| Chemical Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| CAS Number | 26583-60-8 | [1] |

Structural Analysis Workflow

The comprehensive identification of 2-(2-methylphenoxy)ethylamine is achieved by integrating data from three primary spectroscopic methods. The logical workflow ensures that information from one technique validates and complements the others, leading to an unambiguous structural assignment.

Figure 1: Integrated workflow for the spectroscopic analysis of 2-(2-methylphenoxy)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for a complete structural assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The choice of a deuterated solvent (e.g., CDCl₃) is necessary to avoid large solvent signals in the ¹H NMR spectrum, while the concentration must be optimized for a good signal-to-noise ratio without causing line broadening.[2][3]

-

Step-by-Step Protocol:

-

Accurately weigh 5-10 mg of 2-(2-methylphenoxy)ethylamine for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2][4]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.[5][6]

-

Cap the NMR tube and wipe the exterior clean.

-

Insert the sample into the spectrometer. Acquire spectra using standard parameters on a 400 MHz (or higher) instrument. Key steps include locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve optimal homogeneity.[2]

-

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin splitting.

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-(2-methylphenoxy)ethylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Elucidation via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural determination of organic molecules.[1] For a molecule like 2-(2-methylphenoxy)ethylamine, which possesses multiple distinct proton environments, ¹H NMR provides a detailed fingerprint, confirming its unique atomic arrangement. This guide will provide an in-depth analysis of the predicted ¹H NMR spectrum of this compound, explain the underlying chemical principles governing its features, and present a validated protocol for experimental verification. The molecule is of interest as phenoxyethylamine derivatives are key synthetic intermediates in the pharmaceutical industry for preparing active pharmaceutical ingredients (APIs).[2]

Molecular Structure and Proton Environments

To interpret the spectrum, we must first dissect the molecule into its chemically distinct proton environments. Each unique environment will give rise to a separate signal in the ¹H NMR spectrum.

Diagram 1: Annotated Structure of 2-(2-methylphenoxy)ethylamine

The molecule has five primary proton environments:

-

Hᵃ (Amine): Two protons on the nitrogen atom.

-

Hᵇ (Methylene adjacent to N): Two protons on the carbon adjacent to the amine group.

-

Hᶜ (Methylene adjacent to O): Two protons on the carbon adjacent to the ether oxygen.

-

Hᵈ (Methyl): Three protons of the methyl group on the aromatic ring.

-

Ar-H (Aromatic): Four distinct protons on the benzene ring.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the local electronic environment and neighboring protons.

Aromatic Protons (δ ≈ 6.8-7.2 ppm)

-

Chemical Shift: Protons on a benzene ring typically resonate between 7.0 and 8.0 ppm.[3] However, the phenoxy oxygen and the methyl group are both electron-donating groups (EDGs). EDGs increase electron density on the ring, particularly at the ortho and para positions, causing a shielding effect that shifts the corresponding proton signals upfield (to a lower ppm value).[3][4] The combined effect will place these four protons in a complex, overlapping region likely between 6.8 and 7.2 ppm.

-

Integration: The four aromatic protons will collectively integrate to 4H.

-

Multiplicity: Due to their proximity and differing relationships (ortho, meta, para couplings), these four protons will split each other. This results in a complex multiplet pattern that is often difficult to resolve into simple doublets or triplets without high-field instrumentation.[5]

Hᶜ Methylene Protons (-O-CH₂-) (δ ≈ 4.1 ppm)

-

Chemical Shift: These protons are directly attached to a carbon bonded to an electronegative oxygen atom. This oxygen strongly withdraws electron density, deshielding the protons and shifting their signal significantly downfield. A typical range for protons in this environment (R-O-CH₂-) is 3.5-5.5 ppm.[6]

-

Integration: This signal will integrate to 2H.

-

Multiplicity: The neighboring Hᵇ methylene group contains two protons. Following the n+1 rule, the Hᶜ signal will be split into a triplet (2+1=3).

Hᵇ Methylene Protons (-CH₂-N) (δ ≈ 3.1 ppm)

-

Chemical Shift: These protons are adjacent to a nitrogen atom, which is also electronegative but less so than oxygen. Therefore, they are deshielded, but to a lesser extent than Hᶜ. The typical chemical shift for protons on a carbon adjacent to an amine is around 2.5-3.5 ppm.[7]

-

Integration: This signal will integrate to 2H.

-

Multiplicity: The neighboring Hᶜ methylene group has two protons, which will split the Hᵇ signal into a triplet (2+1=3). The coupling to the NH₂ protons is often not observed due to rapid chemical exchange with the solvent or quadrupole broadening from the nitrogen atom.

Hᵈ Methyl Protons (Ar-CH₃) (δ ≈ 2.2 ppm)

-

Chemical Shift: Protons of a methyl group attached to an aromatic ring (benzylic-type) typically appear around 2.2-2.5 ppm.[6]

-

Integration: This signal will integrate to 3H.

-

Multiplicity: These protons have no adjacent proton neighbors, so their signal will be a singlet.

Hᵃ Amine Protons (-NH₂) (δ ≈ 1.5 ppm, variable and broad)

-

Chemical Shift: The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad signal anywhere from 1 to 5 ppm.

-

Integration: This signal will integrate to 2H.

-

Multiplicity: The signal is usually a broad singlet because of rapid proton exchange and quadrupolar broadening.[7] This exchange can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -NH₂ signal to disappear as the protons are replaced by deuterium.[7]

Tabular Summary of Predicted ¹H NMR Data

| Assigned Protons | Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| Amine | Hᵃ | 1.0 - 3.0 (broad) | 2H | Broad Singlet |

| Methylene (adjacent to N) | Hᵇ | ~ 3.1 | 2H | Triplet (t) |

| Methylene (adjacent to O) | Hᶜ | ~ 4.1 | 2H | Triplet (t) |

| Aromatic | Ar-H | 6.8 - 7.2 | 4H | Multiplet (m) |

| Methyl | Hᵈ | ~ 2.2 | 3H | Singlet (s) |

Experimental Protocol for Spectrum Acquisition

This protocol outlines the standard procedure for preparing a high-quality sample for ¹H NMR analysis.[8][9]

Materials:

-

2-(2-methylphenoxy)ethylamine (5-25 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (often pre-mixed in the solvent)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with a small cotton or glass wool plug

-

Small vial for dissolution

Procedure:

-

Sample Weighing: Accurately weigh approximately 10 mg of 2-(2-methylphenoxy)ethylamine into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[9] CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration and Transfer: Use a Pasteur pipette with a small glass wool plug to filter the solution directly into the NMR tube. This crucial step removes any particulate matter that can degrade spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[1][9] The "shimming" process then optimizes the homogeneity of the magnetic field across the sample to ensure sharp, well-resolved peaks.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 16-32 scans, appropriate relaxation delay).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.[8]

Diagram 2: Experimental Workflow for ¹H NMR Analysis

Conclusion

The ¹H NMR spectrum of 2-(2-methylphenoxy)ethylamine provides a wealth of structural information. The predicted spectrum is characterized by a singlet for the methyl group, two distinct triplets for the ethylamine chain's methylene groups, a complex multiplet for the aromatic region, and a broad, exchangeable singlet for the amine protons. Each of these signals, with its specific chemical shift, integration, and multiplicity, serves as a validation point to confirm the molecular structure with high confidence. The experimental protocol provided ensures the acquisition of a high-quality spectrum for unambiguous verification.

References

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

-

Teng, S. S., Le, T. C., & Fan, T. W. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Retrieved from [Link]

-

Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of 2-phenylethylamine. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE - Chemical Shift Calculator. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-